D,L-Homotryptophan

Description

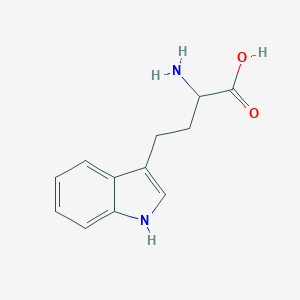

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJZXDVMJPTFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399986, DTXSID101300614 | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-92-7, 26988-87-4 | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical and Pharmacological Research Applications of D,l Homotryptophan

Investigations into Tryptophan Analog Metabolism

The study of tryptophan analog metabolism provides insights into the biochemical routes that D,L-homotryptophan may follow. Research on D-tryptophan, one enantiomeric form analogous to D-homotryptophan, shows it is metabolized in both the brain and peripheral systems, primarily converting to metabolites of the kynurenine (B1673888) pathway. frontiersin.org The enzyme D-amino acid oxidase (DAAO) is involved in this process. frontiersin.org Early studies in dogs indicated that D-tryptophan is cleared more rapidly from plasma than L-tryptophan and that there is no significant conversion of the D-isomer to the L-isomer. nih.gov

The metabolism of tryptophan is highly dependent on the specific tissue and the presence of gut microbiota. nih.gov For instance, in rats, the metabolic profiles of tryptophan in the liver and feces are distinctly different. nih.gov The primary routes for L-tryptophan degradation are the kynurenine pathway, which accounts for about 95% of its catabolism, and to a lesser extent, pathways leading to serotonin (B10506), tryptamine, and indolepyruvic acid. nih.gov The use of fluorinated tryptophan analogs, such as 6-fluorotryptophan, has enabled researchers to track metabolic flux through these different pathways using techniques like 19F NMR, demonstrating the differential metabolism in the liver versus the gut. nih.gov These studies on various tryptophan analogs form the basis for understanding the potential metabolic fate of this compound.

Modulation of Biochemical Pathways

Role in Protein Synthesis and Metabolism

L-tryptophan's primary role in the body is as a building block in protein synthesis. nih.gov Tryptophan analogs can be used to probe and manipulate this process. Research has demonstrated the successful incorporation of unnatural amino acids, such as 5-hydroxytryptophan (B29612), into proteins in mammalian cells using an engineered, orthogonal tryptophanyl–transfer RNA (tRNA) synthetase/tRNA pair. nih.gov This technology allows for the site-specific insertion of tryptophan analogs, which can act as probes to study protein structure and function. nih.govtum.de The substitution of tryptophan with analogs containing sulphur and selenium has also been explored to aid in solving the phase problem in protein X-ray crystallography. tum.de Given that only the L-isomer of amino acids is typically used in protein synthesis, it is the L-enantiomer of homotryptophan that would be expected to participate, if at all, in this process. nih.gov

Influence on Serotonin Pathways and Neurotransmitter Function

L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). frontiersin.orgnih.gov This synthesis occurs in a two-step process initiated by the enzyme tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan (5-HTP). youtube.comyoutube.com Subsequently, aromatic L-amino acid decarboxylase converts 5-HTP to serotonin. youtube.com The availability of tryptophan in the brain is a rate-limiting factor for serotonin synthesis. frontiersin.orgnih.gov

Studies on tryptophan isomers have shown that while L-tryptophan administration increases serotonin synthesis, there is no evidence that D-tryptophan does the same. nih.gov This suggests that the stereochemistry of the amino acid is critical for its role as a serotonin precursor. Therefore, the L-enantiomer of homotryptophan would be the relevant isomer to investigate for potential interactions with the serotonin pathway. Alterations in tryptophan levels, and consequently serotonin synthesis, can impact mood, cognition, and behavior. nih.govmdpi.comnih.gov

Interaction with Tryptophan Indole-Lyase (TIL)

Tryptophan indole-lyase (TIL), also known as tryptophanase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible breakdown of L-tryptophan into indole (B1671886), pyruvate, and ammonia (B1221849). nih.govnih.gov Homotryptophan analogs have been designed and evaluated as potential inhibitors of this enzyme. nih.gov Research on TIL from Escherichia coli has shown that L-homotryptophan acts as a moderate competitive inhibitor of the enzyme. nih.gov In contrast, L-bishomotryptophan, an analog with a longer side chain, was found to be a more potent inhibitor. nih.gov These findings suggest that the length of the alkyl side chain of the tryptophan analog influences the mechanism and potency of inhibition. nih.gov

Enzyme Activity and Protein Interaction Studies

This compound and its constituent enantiomers are valuable tools for studying enzyme activity and protein interactions due to their structural similarity to the natural substrate, L-tryptophan. The interaction with tryptophanase (TIL) is a key example. Steady-state kinetic studies have been employed to determine the inhibition constants (Ki) of tryptophan analogs, providing quantitative measures of their inhibitory potency. nih.gov For instance, L-homotryptophan was identified as a competitive inhibitor of E. coli TIL. nih.gov

Another critical enzyme in tryptophan metabolism is tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. nih.gov Studies on human TPH2 have investigated how its structure affects enzymatic activity, revealing that the N-terminus has an inhibitory function. nih.govnih.gov The use of tryptophan analogs in such studies helps to characterize the active site and regulatory domains of these crucial enzymes. The unique aromatic indole side chain of tryptophan allows it to engage in multiple types of interactions with other amino acid side chains within a protein's structure, a feature that analogs like homotryptophan can help to explore. mdpi.com

| Enzyme | Organism | Analog | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|---|

| Tryptophan Indole-Lyase (TIL) | Escherichia coli | L-Homotryptophan | Competitive | 67 μM | nih.gov |

| Tryptophan Indole-Lyase (TIL) | Escherichia coli | L-Bishomotryptophan | Competitive | 4.7 μM | nih.gov |

Immunomodulatory Properties of Homotryptophan Enantiomers

The metabolism of tryptophan, particularly through the kynurenine pathway, has significant immunomodulatory effects. nih.govnih.gov This pathway can be initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are induced by pro-inflammatory cytokines and glucocorticoids, respectively. nih.gov Shunting tryptophan towards the kynurenine pathway can deplete local tryptophan concentrations and produce bioactive metabolites, which can suppress T-cell responses and modulate immune function, particularly within a tumor microenvironment. nih.gov

While the immunomodulatory role of tryptophan metabolism is an active area of research, specific studies focusing exclusively on the immunomodulatory properties of D- and L-homotryptophan enantiomers are not detailed in the available literature. However, research into related compounds provides a basis for potential effects. For example, some studies have shown that the consumption of cherry-based fermented beverages, which are rich in tryptophan and its metabolite serotonin, can modulate the systemic inflammatory response and increase total antioxidant status in rats. mdpi.com Given that D-tryptophan is metabolized via the kynurenine pathway, it is plausible that D-homotryptophan could also interact with this immunologically significant pathway. frontiersin.org

Regulation of Intestinal Homeostasis

The balance of the intestinal environment is a complex interplay between the host's immune system, the gut microbiota, and various metabolites. capes.gov.brnih.gov Tryptophan and its derivatives are key players in maintaining this delicate equilibrium, often by activating the aryl hydrocarbon receptor (AhR). capes.gov.brnih.govumn.edu Activation of the Trp-AhR pathway is instrumental in regulating intestinal homeostasis. capes.gov.brumn.edu

Research has shown that specific enantiomers of tryptophan analogs can significantly influence gut health. D-Tryptophan, for instance, has been identified as a gut environmental modulator that helps regulate intestinal homeostasis. nih.gov It has been shown to inhibit the growth of certain enteric pathogens and pathobionts. nih.gov In studies involving mice, D-Tryptophan provided protection against lethal Citrobacter rodentium infection and helped prevent the onset of experimental colitis by selectively reducing specific gut microbes. nih.gov This protective effect is linked to an increase in the intracellular levels of indole acrylic acid (IA), a molecule that influences the susceptibility of enteric microbes to D-Tryptophan. nih.gov Both D-Tryptophan and indole acrylic acid are recognized as ligands for the aryl hydrocarbon receptor (AhR), and their activity enhances the expression of AhR target genes, which helps to maintain gut health. nih.gov

Implications for Allergic Diseases

The metabolism of tryptophan is increasingly implicated in the pathophysiology of allergic disorders, which are often characterized by a T-helper 2 (Th2) cell-skewed immune response. nih.gov Research into tryptophan derivatives has revealed potential therapeutic avenues for these conditions.

Specifically, D-Tryptophan, a product of certain probiotic bacteria, has been shown to influence allergic airway disease. nih.gov In mouse models of experimental asthma, oral administration of D-Tryptophan led to a significant reduction in allergic airway inflammation and hyperresponsiveness. nih.gov This was accompanied by an increase in the numbers of regulatory T cells in both the lungs and the gut, along with a decrease in the Th2 responses in the lungs. nih.gov Allergic airway inflammation was also found to reduce the diversity of the gut microbiome, a change that was reversed by the administration of D-Tryptophan. nih.gov Further studies have corroborated these findings, showing that tryptophan metabolites can alleviate asthma symptoms in mice, reduce inflammatory cells in lung tissue, and decrease levels of OVA-IgE (ovalbumin-specific immunoglobulin E). exlibrisgroup.comnih.gov

Effects of D-Tryptophan on Allergic Airway Inflammation in Mice

| Parameter | Observation | Reference |

|---|---|---|

| Allergic Airway Inflammation | Ameliorated | nih.gov |

| Airway Hyperresponsiveness | Ameliorated | nih.gov |

| Regulatory T cells (Lung and Gut) | Increased | nih.gov |

| Lung Th2 Responses | Decreased | nih.gov |

| Gut Microbial Diversity | Increased (counteracting reduction by inflammation) | nih.gov |

Inhibitory Activities and Receptor Ligand Development

The unique structure of homotryptophan makes it a valuable tool in the study of enzyme mechanisms and in the design of new receptor ligands.

Enzyme Inhibitor Research

Homotryptophan analogs have been designed and evaluated as potential mechanism-based inhibitors for various enzymes. nih.gov L-homotryptophan, for example, has been identified as a moderate competitive inhibitor of tryptophan indole-lyase (tryptophanase, TIL) from Escherichia coli, with a Ki value of 67 μM. nih.gov Tryptophanase is a bacterial enzyme that is not present in eukaryotic cells, making it a target for the development of novel antibacterial agents. nih.govnih.gov The inhibition of this enzyme by L-homotryptophan involves the formation of an external aldimine and a quinonoid intermediate. nih.gov

Furthermore, the broader field of tryptophan metabolism involves key enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are therapeutic targets in various diseases, including cancer. nih.govfrontiersin.org These enzymes catalyze the first and rate-limiting step in the kynurenine pathway. nih.gov While direct inhibitory data for this compound on IDO/TDO is not specified, the development of tryptophan analogs as inhibitors for these enzymes is an active area of research. nih.govnih.govabcam.com For instance, 1-methyl-D-tryptophan is a known IDO inhibitor. nih.gov The study of how analogs like homotryptophan interact with these enzymes can provide valuable insights for developing more potent and selective inhibitors. nih.gov

Inhibitory Activity of L-Homotryptophan

| Enzyme | Organism | Inhibition Type | Ki Value | Reference |

|---|---|---|---|---|

| Tryptophan Indole-lyase (Tryptophanase) | Escherichia coli | Competitive | 67 μM | nih.gov |

Receptor Ligand Design

The development of specific ligands for biological receptors is a cornerstone of drug discovery. Tryptophan and its analogs are frequently used as scaffolds in this process due to the indole side chain's ability to participate in various molecular interactions. aralezbio.combiorxiv.org The modification of the tryptophan structure, such as in homotryptophan, can lead to improved binding affinity, specificity, and metabolic stability of ligands. aralezbio.comsnmjournals.org

Research into the tryptophan repressor (TrpR) has demonstrated how understanding the binding of various indole-containing ligands can inform the rational design of proteins with altered specificity. biorxiv.orgbiorxiv.org This knowledge can be applied to create novel biosensors or to control gene expression. biorxiv.org In another example, the substitution of L-tryptophan with a modified analog within a peptide targeting the gastrin-releasing peptide receptor (GRPR) resulted in a ligand with higher affinity and improved stability in vivo. snmjournals.org While specific examples featuring this compound in receptor ligand design are not detailed, the principles established with other tryptophan analogs highlight the potential of using homotryptophan to create novel ligands with desirable pharmacological properties, such as improved potency and resistance to degradation. aralezbio.comsnmjournals.org The introduction of a homologous methylene (B1212753) group offers a subtle but potentially significant alteration to the ligand's interaction with its target receptor.

D,l Homotryptophan in Peptide and Protein Chemistry

Building Block in Peptide and Protein Synthesis

D,L-Homotryptophan serves as a versatile building block in the synthesis of complex chemical compounds and peptides. biosynth.com It is utilized as a reagent and intermediate, providing a scaffold for the creation of diverse molecular architectures. biosynth.com In the context of peptide synthesis, tryptophan and its derivatives are crucial components. rsc.org The incorporation of non-natural amino acids like homotryptophan expands the chemical diversity of peptide sequences.

The synthesis of peptides containing this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. This allows for the site-specific insertion of the homotryptophan residue within a peptide chain, enabling the exploration of its impact on peptide structure and function. The use of both D and L isomers in the racemic mixture can lead to the generation of diastereomeric peptides, which can be valuable for certain applications, such as the study of stereospecific interactions.

Incorporation into Peptides for Therapeutic Applications

The incorporation of unnatural amino acids is a widely used strategy to enhance the therapeutic properties of peptides. While specific examples for this compound are not extensively documented in publicly available literature, the principles of incorporating tryptophan analogs suggest its potential in this area. The modification of native peptide sequences with amino acids like homotryptophan can lead to improved characteristics such as increased resistance to proteolytic degradation, enhanced binding affinity to therapeutic targets, and altered pharmacokinetic profiles.

For instance, the introduction of tryptophan analogs into antimicrobial peptides has been shown to modulate their activity. Given that tryptophan residues are often crucial for the function of antimicrobial peptides, substituting them with homotryptophan could lead to novel analogs with improved therapeutic indices.

Structure-Activity Relationship (SAR) Studies in Peptide Sequences

Structure-activity relationship (SAR) studies are fundamental to peptide-based drug discovery, providing insights into how the chemical structure of a peptide influences its biological activity. The systematic replacement of natural amino acids with unnatural counterparts like this compound is a powerful tool in SAR investigations. nih.gov

By incorporating this compound at specific positions within a peptide sequence, researchers can probe the importance of the indole (B1671886) side chain's position and flexibility. The additional methylene (B1212753) group in homotryptophan extends the reach of the indole moiety, which can alter key interactions with a biological target. For example, in peptides where a tryptophan residue is involved in binding to a receptor, the substitution with homotryptophan can reveal whether a deeper or slightly repositioned interaction is beneficial for activity. This information is critical for the rational design of more potent and selective peptide therapeutics. The analysis of such analogs helps to identify the specific residues involved in antimicrobial or other biological activities and can suggest a core structure for further development. nih.gov

Protein Engineering and Modified Protein Properties

Protein engineering aims to create novel proteins with desired properties by altering their amino acid sequences. The incorporation of unnatural amino acids like this compound offers a powerful approach to expand the functional repertoire of proteins. nih.gov

Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is highly sensitive to the local environment. nih.gov The fluorescence decay of tryptophan in proteins is often multi-exponential, with different lifetimes corresponding to various conformational substates of the indole side chain. nih.govmdpi.com

The introduction of homotryptophan into a protein would likely alter its fluorescence properties. The longer side chain could lead to different interactions with neighboring amino acid residues, resulting in changes to the fluorescence lifetime and quantum yield. These altered photophysical characteristics can be exploited to study protein dynamics and conformational changes. For example, the fluorescence decay of homotryptophan could provide unique insights into the local environment and flexibility of the protein region where it is incorporated.

The indole ring of tryptophan frequently participates in various non-covalent π-system interactions within proteins, including π-π stacking, cation-π, and CH-π interactions. nih.govresearchgate.net These interactions are often crucial for maintaining protein structure and for mediating protein-ligand binding. nih.gov

The incorporation of this compound can be used to probe the role of these π-interactions. The extended side chain of homotryptophan would alter the geometry and distance of the indole ring relative to other interacting groups. This modification can be used to systematically study the energetic contributions of π-interactions to protein stability and function. For instance, by comparing the stability or binding affinity of a wild-type protein with a homotryptophan-containing mutant, researchers can quantify the importance of the precise positioning of the indole ring for a given interaction.

The stability of a protein is a critical factor for its function and for its potential use as a therapeutic or biotechnological tool. The introduction of unnatural amino acids can have a significant impact on protein stability. The larger and more flexible side chain of homotryptophan could either stabilize or destabilize a protein, depending on the specific context of its location within the protein structure.

Furthermore, the intrinsic fluorescence of tryptophan and its analogs can be used to monitor protein stability. Techniques like differential scanning fluorimetry (DSF) utilize changes in fluorescence to track protein unfolding as a function of temperature. nih.gov The unique fluorescent properties of homotryptophan could potentially be leveraged to develop novel assays for protein stability. As a fluorescent probe, homotryptophan's sensitivity to its local environment can provide detailed information about the unfolding process and the stability of different protein domains.

Post-Synthetic Modification and Conjugation of Bioactive Compounds

Post-synthetic modification (PSM) of peptides is a crucial strategy for enhancing the function and application of these biomolecules in research and therapeutics. This approach allows for the introduction of novel chemical functionalities into fully assembled peptides, providing a cost- and time-effective alternative to de novo synthesis with unnatural amino acids nih.gov. The indole side chain of tryptophan is an attractive target for PSM due to its unique electron-rich π system, hydrophobicity, and relatively low natural abundance, often playing a key role in biological activity and protein structure nih.govnih.gov. Consequently, a variety of chemical and enzymatic methods have been developed to selectively functionalize tryptophan residues nih.gov.

This compound, a synthetic analog of tryptophan featuring an additional methylene group in its side chain, possesses the same reactive indole moiety. While research has predominantly focused on modifying the native tryptophan residue, the chemical principles and enzymatic promiscuity observed in these studies suggest a potential applicability to peptides incorporating homotryptophan. These modifications can install reactive handles for bioconjugation, introduce fluorescent labels, or alter the peptide's physicochemical properties nih.govnih.gov.

Bio-orthogonal Reactions in Peptide Modification

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes wikipedia.org. These reactions typically involve a pair of functional groups that are mutually and uniquely reactive under physiological conditions wikipedia.org. In the context of peptide chemistry, PSM can be used to install one of these functional groups onto a tryptophan or analogous residue, which can then be "clicked" with a probe carrying the complementary group nih.govnih.gov.

A prominent strategy involves a chemoenzymatic approach where an indole prenyltransferase (IPT) enzyme is used to install an olefin handle onto the tryptophan residue of a peptide. This newly introduced alkene can then undergo a highly selective and rapid bio-orthogonal reaction known as an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-conjugated probe, such as biotin or a fluorescent dye nih.govnih.gov. This two-step process allows for the precise, late-stage labeling of peptides nih.gov. Other methods targeting the tryptophan indole ring for bioconjugation include photocatalytic processes and oxidative modifications that create unique reactive moieties nih.govresearchgate.netnih.gov.

While these powerful techniques have been demonstrated on tryptophan-containing peptides, their application to this compound is not yet widely documented. The core reactivity resides in the indole ring, which is identical in both amino acids. However, the longer side chain of homotryptophan could influence the accessibility of the indole ring to the modifying enzymes or reagents, potentially affecting reaction efficiency and kinetics.

| Reaction Type | Modification Strategy | Target Residue | Bio-orthogonal Ligation | Key Features |

|---|---|---|---|---|

| Chemoenzymatic Ligation | Enzymatic installation of a pentenyl group on the indole ring using an Indole Prenyltransferase (IPT). | Tryptophan | Inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine probe. nih.gov | Enables site-specific modification and subsequent "click" chemistry for labeling. nih.govnih.gov |

| Oxidative Cyclization | Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) causes cyclodehydration between the peptide backbone and indole side chain. | Tryptophan | Not applicable (creates a fluorescent moiety directly). | Forms a fluorescent indolyl-oxazole moiety, useful for fluorescence labeling. nih.gov |

| Redox-Based Ligation | Oxidative cyclization using N-sulfonyloxaziridines. | Tryptophan | Forms a stable covalent linkage directly with the reagent. | Achieves rapid and selective functionalization of tryptophan in peptides and proteins. nih.gov |

| Photocatalytic Alkylation | Visible light-mediated photoredox catalysis to create a radical cation on the indole ring, followed by alkylation. | Tryptophan | Not applicable (installs a functional group directly). | Allows for C-2 alkylation of the indole ring under mild conditions. researchgate.net |

Enzymatic Halogenation in Peptide Derivatization

Enzymatic halogenation represents a highly precise tool for the post-synthetic derivatization of peptides. Flavin-dependent halogenases (FDHs) are particularly valuable as they can install a halogen atom onto an aromatic substrate, such as the indole ring of tryptophan, with exquisite regioselectivity, using only halide salts and molecular oxygen under mild, aqueous conditions scite.ainih.govnih.gov. This biocatalytic approach avoids the often harsh conditions and lack of selectivity associated with chemical halogenation methods researchgate.netesrf.fr. The resulting halogenated peptide can then serve as a versatile handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to introduce a wide array of functional groups researchgate.net.

Research has shown that certain tryptophan halogenases exhibit significant substrate promiscuity. For example, the tryptophan 6-halogenase, Thal, is capable of halogenating tryptophan residues within various peptide sequences and lengths nih.gov. Notably, this enzyme accepts peptides containing either L-tryptophan or its non-natural stereoisomer, D-tryptophan, demonstrating a remarkable flexibility in substrate recognition nih.gov. This promiscuity is a key indicator that these enzymes may also accommodate other tryptophan analogs.

Although direct studies on the enzymatic halogenation of this compound-containing peptides are not prominent, the demonstrated flexibility of enzymes like Thal suggests this is a plausible extension of the methodology. The additional methylene group in the homotryptophan side chain would present a slightly different spatial arrangement within the enzyme's active site, which could influence binding and catalytic efficiency. However, the broad substrate tolerance of some halogenases provides a strong rationale for their potential use in modifying peptides that incorporate this non-canonical amino acid.

| Enzyme | Class | Regioselectivity on Tryptophan | Known Substrate Scope Features |

|---|---|---|---|

| Thal | Tryptophan 6-halogenase | C6-position of the indole ring. nih.gov | Highly promiscuous; accepts amides and peptides of various lengths, including those with N-terminal L- or D-Tryptophan. nih.gov |

| RebH | Tryptophan 7-halogenase | C7-position of the indole ring. scite.aiwikipedia.org | Can process tryptophan and some derivatives. Has been engineered to expand substrate scope. scite.ainih.gov |

| PrnA | Tryptophan 7-halogenase | C7-position of the indole ring. esrf.frwikipedia.org | Highly regioselective for tryptophan. Mutagenesis has been used to alter its regioselectivity to the C5-position. esrf.frresearchgate.net |

| ChlH | Flavin-dependent halogenase | Chlorinates Tryptophan. | Acts on linear precursor peptides and shows broad substrate tolerance for internal, N-terminal, and C-terminal Trp residues. biorxiv.org |

Computational and Structural Biology Studies of D,l Homotryptophan Interactions

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are indispensable tools for investigating the interactions between a ligand, such as D,L-Homotryptophan, and its potential protein targets. These techniques provide a virtual microscope to view and analyze molecular events that are often difficult to capture experimentally.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can elucidate the dynamic behavior of the ligand when bound to a protein's active site, revealing the stability of the binding pose and the network of interactions that hold the complex together. nih.gov

Simulations begin with an initial 3D structure of the protein-ligand complex, often obtained from molecular docking. nih.gov This system is then solvated in a water box, and ions are added to neutralize it, mimicking physiological conditions. The simulation proceeds by solving Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of atoms change over picoseconds to nanoseconds or even longer. nih.gov Analysis of this trajectory can reveal conformational changes in both the ligand and the protein, the persistence of hydrogen bonds, and the role of water molecules in mediating the interaction. nih.govnih.gov For instance, studies on tryptophan-containing peptides have used MD simulations to probe dynamic modes and conformational states. researchgate.net

Table 1: Typical Parameters for an MD Simulation of a Protein-Ligand Complex

| Parameter | Typical Value/Setting | Description |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters used to calculate the potential energy of the system. |

| Water Model | TIP3P, SPC/E | A model representing the water molecules used to solvate the system. |

| Simulation Time | 50 - 200 ns | The total time duration of the simulated molecular motion. |

| Temperature | 300 K | The temperature at which the simulation is run, typically human body temperature. |

| Pressure | 1 atm | The pressure at which the simulation is maintained. |

| Integration Timestep | 2 fs | The small time interval at which the equations of motion are solved. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, docking would be used to predict how it fits into the binding site of a target protein, such as TPH1 or IDO1. mdpi.comrsc.org The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on a scoring function, which estimates the binding affinity. nih.gov

The result of a docking study is a set of predicted binding poses, ranked by their scores. rsc.org These poses provide hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. For example, docking studies on tryptophan analogues with IDO1 have been used to support their potential to interact with the enzyme in a manner similar to the natural substrate. rsc.org While docking is a powerful tool for virtual screening and hypothesis generation, the predicted binding affinities are typically considered estimates and are often refined using more rigorous methods. nih.govarxiv.org

Table 2: Example of Docking Results for a Tryptophan Analogue

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO1) | Tryptophan Analogue A | -9.8 | Arg231, Ser167, Phe226 |

| Indoleamine 2,3-dioxygenase (IDO1) | Tryptophan Analogue B | -8.5 | Ser167, Ala264, Tyr129 |

| Tryptophan Hydroxylase (TPH1) | Phenylalanine Derivative C | -10.2 | His273, Phe318, Pro238 |

| Tryptophan Hydroxylase (TPH1) | Phenylalanine Derivative D | -9.1 | His273, Ser336, Phe318 |

To obtain more accurate predictions of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govnih.gov The MM/GBSA approach calculates the binding free energy by combining the molecular mechanics energies of the components with solvation free energies. nih.gov This calculation is typically performed on a series of snapshots taken from an MD simulation trajectory, providing an average binding energy that accounts for the dynamic nature of the complex. researchgate.net

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. The analysis can be further broken down into contributions from van der Waals forces, electrostatic interactions, and solvation energies. nih.gov This detailed energy decomposition helps to identify which interactions are the primary drivers for binding. nih.govnih.gov

Metadynamics is another advanced simulation technique used to explore the free energy landscape of a system. It works by adding a history-dependent bias potential to the system's Hamiltonian, which encourages the system to explore new conformations and overcome energy barriers. This method can be used to calculate the free energy of binding by simulating the dissociation pathway of a ligand from its binding site.

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. rsc.org For a molecule like this compound, SBDD strategies would be employed to understand its interaction with a target and to guide the design of new, potentially more potent or selective derivatives.

A critical first step in SBDD is the precise identification and characterization of the binding site on the target protein. nih.gov Programs like SiteMap analyze the protein's surface to locate and score potential binding pockets based on properties such as size, enclosure, and physicochemical characteristics.

This analysis can reveal not only the primary active site where the natural substrate (like tryptophan) binds but also adjacent "accessory" or "allosteric" pockets. bohrium.com Targeting these accessory pockets with a modified ligand, perhaps a derivative of this compound, could lead to inhibitors with improved properties. For example, structural studies on human IDO1 have revealed a distinct small molecule binding site separate from the active site, opening new avenues for the design of allosteric inhibitors.

Proteins are not static entities; they are dynamic and can undergo conformational changes upon ligand binding—a phenomenon known as "induced fit." Predicting this target flexibility is crucial for accurate SBDD. MD simulations are a primary tool for exploring the inherent flexibility of a protein target. researchgate.netnih.gov

By simulating the protein both with and without a ligand bound, researchers can observe how the binding pocket adapts to accommodate the molecule. This information is vital for designing compounds that can be accommodated by the flexible nature of the target. Computational approaches that combine docking with MD simulations can provide a more realistic model of the binding event, leading to the design of more effective inhibitors. rsc.orgresearchgate.net Studies on TPH1 inhibitors, for instance, have shown that different configurations of a ligand can lead to different binding patterns within the active site, highlighting the importance of considering protein flexibility. nih.govnih.gov

Analysis of Protein-Ligand Interactions

The incorporation of this compound in place of tryptophan can modulate the non-covalent interactions that are critical for protein structure, stability, and function. The additional methylene (B1212753) group in the homotryptophan side chain introduces increased length and conformational flexibility, which can alter the geometry and energetics of local interactions.

The indole (B1671886) ring of tryptophan is a versatile hydrogen bond participant, with the Nε-H group acting as a potent hydrogen bond donor. nih.govmssm.edu This capability is retained in homotryptophan. The additional methylene group, however, extends the reach of the indole moiety, potentially allowing it to form hydrogen bonds with residues that would be inaccessible to a standard tryptophan at the same position. This extended linker can influence the geometry of the hydrogen bond, affecting its strength and directionality.

Computational studies on tryptophan-containing peptides have highlighted the importance of indole Nε-H hydrogen bonding to backbone carbonyl groups in stabilizing specific secondary structures like β-turns and helices. nih.gov While direct comparative studies on homotryptophan are limited, molecular modeling suggests that the increased conformational freedom of the homotryptophan side chain could lead to a more diverse set of potential hydrogen-bonding partners. This flexibility might also, in some contexts, result in a higher entropic penalty upon forming a constrained hydrogen bond within a structured environment.

The indole ring can also participate in weaker C-H···O hydrogen bonds, which have been recognized as significant contributors to protein stability. nih.govnih.gov Quantum-chemical calculations have estimated the interaction energies of these bonds involving tryptophan to be in the range of 1.5–3.0 kcal/mol. nih.govmssm.edu The altered positioning of the indole ring in homotryptophan could modify the prevalence and geometry of these weak, yet cumulatively important, interactions.

| Interaction Type | Donor/Acceptor in Homotryptophan | Potential Impact of Extended Side Chain |

| Canonical H-bond | Indole Nε-H (donor) | Access to more distant acceptors; altered bond geometry and strength. |

| Non-canonical H-bond | Indole C-H groups (donors) | Modified geometry and prevalence of C-H···O interactions. |

| π-system as H-bond Acceptor | Indole aromatic system (acceptor) | Altered positioning relative to H-bond donors. |

The aromatic indole ring of tryptophan is frequently involved in π-π stacking interactions with other aromatic residues (e.g., Phe, Tyr, His) or ligands, which are crucial for protein stability and molecular recognition. researchgate.netnih.gov These interactions are highly dependent on the geometry and distance between the aromatic systems. The insertion of an additional methylene group in homotryptophan's side chain directly impacts these parameters.

The increased flexibility can allow the indole ring to adopt a more optimal stacking geometry (e.g., parallel-displaced or T-shaped) that might not be possible for the more constrained tryptophan. Conversely, this same flexibility could make it more challenging to achieve and maintain a favorable π-π interaction, potentially weakening the association. Computational studies on model peptides have shown that there is no single dramatic preference for the orientation of two proximal indole rings, suggesting that the local environment dictates the optimal geometry. nih.gov

Studies involving the incorporation of tryptophan analogs have demonstrated that subtle changes to the electronic properties of the indole ring can significantly affect binding affinities, highlighting the electrostatic component of π-π interactions. nih.gov While homotryptophan does not alter the intrinsic electronic character of the indole ring, the ability to adjust its position and orientation can have a profound effect on these electrostatic contributions. For instance, in a ligand-binding pocket, the homotryptophan side chain might be able to achieve a more favorable stacking arrangement with an aromatic drug molecule than a native tryptophan residue could.

| Parameter | Tryptophan | This compound | Implication |

| Side Chain Length | Shorter | Longer (one extra CH₂ group) | Can span greater distances to interact with other aromatic groups. |

| Flexibility | More restricted | More flexible | Allows for finer adjustment of stacking geometry, but may have an entropic cost. |

| Stacking Geometry | Dependent on backbone constraints | Can explore a wider range of geometries (e.g., parallel-displaced, T-shaped). | Potential for optimized π-π interaction energy if favorable conformation is achieved. |

While the indole side chain of homotryptophan is uncharged, its amino and carboxyl termini participate in the formation of salt bridges, which are electrostatic interactions combined with hydrogen bonding. researchgate.net These interactions typically occur between acidic (Asp, Glu) and basic (Lys, Arg) residues and are fundamental to protein structure and interactions. researchgate.net

The primary influence of incorporating this compound on salt bridges is indirect. The bulk and flexibility of the homotryptophan side chain can influence the local conformation of the polypeptide backbone. This can, in turn, alter the positioning of nearby charged residues, either facilitating or disrupting the formation of a salt bridge. For a salt bridge to form, the interacting charged groups must be within a close proximity, typically less than 4 Å. researchgate.net A bulky, flexible homotryptophan residue could sterically hinder the close approach of two charged side chains or, conversely, induce a local conformational change that brings them into optimal range.

Furthermore, in complex salt-bridge networks, where more than two charged residues are interconnected, the conformational state of intervening residues is critical. researchgate.net The substitution of a residue with homotryptophan in or near such a network could perturb the entire network by altering the backbone topology.

Structural Characterization of Homotryptophan-Containing Proteins

Experimental structural methods, primarily X-ray crystallography, are indispensable for visualizing the precise three-dimensional arrangements of atoms in proteins containing this compound. These studies provide definitive evidence of the conformational adaptations and interaction geometries that result from this amino acid substitution.

X-ray crystallography provides high-resolution data on the atomic positions within a protein crystal, offering a detailed snapshot of the molecule's structure. nih.gov The study of proteins containing this compound using this technique is particularly informed by the principles of racemic crystallography. ucla.edu

Racemic crystallography involves crystallizing a 1:1 mixture of a protein's natural L-enantiomer and its synthetic D-enantiomer. wikipedia.org This approach often facilitates crystallization for proteins that are otherwise difficult to crystallize and results in crystals belonging to centrosymmetric space groups. ucla.eduwikipedia.org These space groups possess a center of inversion, which can simplify aspects of structure determination. ucla.edu The use of a racemic mixture of homotryptophan (this compound) for incorporation into a protein that is then itself studied as a racemic protein mixture (D-protein and L-protein) is a powerful extension of this technique.

When this compound is incorporated at a specific site, crystallographic analysis can reveal how the protein structure accommodates both the D- and L-isomers at that position. The electron density map might show two distinct conformations for the side chain, corresponding to the two stereoisomers, or it might show a disordered region if the side chains are highly flexible. Resolving the structure of such a complex provides invaluable data on the steric tolerance of the protein at the site of substitution. For instance, the crystal structure of a bacterial ribosome in complex with a D-aminoacyl-tRNA analog revealed that while the D-amino acid side chain is accommodated, the orientation is not optimal for peptide bond formation, providing a structural basis for chiral discrimination. ucla.edu

| Crystallography Technique | Application to this compound | Insights Gained |

| Standard X-ray Crystallography | Structure determination of a protein with site-specific incorporation of L- or D-homotryptophan. | Precise conformation of the homotryptophan side chain; detailed geometry of its interactions (H-bonds, π-stacking) with the protein environment. |

| Racemic Protein Crystallography | Crystallization of a 1:1 mixture of L-protein and D-protein, each potentially containing homotryptophan. | Facilitates crystallization; allows for structure solution in centrosymmetric space groups; reveals packing interactions between enantiomers. ucla.edunih.gov |

| Heterochiral Complex Crystallography | Structure of an L-protein bound to a D-peptide/protein containing homotryptophan (or vice versa). | Elucidates the structural basis of chiral-specific molecular recognition. |

The conformational space of an amino acid side chain refers to the full range of three-dimensional arrangements it can adopt through rotation around its single bonds. nih.gov The additional CH₂-CH₂ bond in the side chain of homotryptophan grants it significantly more conformational freedom than tryptophan. While tryptophan's side chain conformation is largely defined by the χ1 and χ2 dihedral angles, homotryptophan has an additional rotatable bond (χ3), expanding its accessible conformational space.

Analytical Methodologies for D,l Homotryptophan

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical determination of D,L-Homotryptophan. The selection of a specific technique is contingent on the analytical objective, whether it is for enantiomeric purity assessment, quantification in biological fluids, or as part of a broader metabolic profile. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are among the most powerful and frequently utilized methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of amino acids, including chiral compounds like this compound. The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs), which interact differently with each enantiomer, leading to their resolution. chiralpedia.com The "three-point interaction" model is a fundamental concept in chiral recognition, where one enantiomer forms a more stable transient complex with the CSP than its mirror image, resulting in a longer retention time. csfarmacie.cz

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used mode of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. youtube.comyoutube.com For compounds like homotryptophan, which possess both polar (amino and carboxyl groups) and nonpolar (indole ring) characteristics, RP-HPLC can be employed for analysis. In RP-HPLC, polar compounds elute earlier as they have a weaker interaction with the nonpolar stationary phase, while more hydrophobic compounds are retained longer. youtube.com The separation is typically achieved by using a gradient of an aqueous buffer and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). youtube.com While standard RP-HPLC on an achiral column will not separate the D and L enantiomers, it is a fundamental technique for quantifying the total homotryptophan content or for separating it from other non-chiral impurities. nih.gov For enantiomeric separation, a chiral selector can be added to the mobile phase or, more commonly, a chiral stationary phase is used.

Table 1: General Parameters for Reverse-Phase HPLC Analysis of Tryptophan-related Compounds This table provides a generalized overview of typical RP-HPLC conditions. Specific parameters must be optimized for this compound.

| Parameter | Description | Common Conditions |

| Stationary Phase | Non-polar bonded silica | C8 or C18 |

| Mobile Phase A | Aqueous Buffer | e.g., Acetate buffer, Formic acid in water |

| Mobile Phase B | Polar Organic Solvent | Acetonitrile, Methanol |

| Elution Mode | Gradient or Isocratic | Gradient elution is common for complex samples |

| Detection | UV or Fluorescence | Fluorescence detection (Excitation ~280 nm, Emission ~350 nm) offers high sensitivity for tryptophan and its analogs. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. thermofisher.comyoutube.com This technique is particularly well-suited for the retention and separation of highly polar compounds that are not well-retained by RP-HPLC. thermofisher.com The mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. youtube.com HILIC is effective for separating amino acids and their derivatives. mdpi.com In a HILIC separation, elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). mdpi.com This method can offer orthogonal selectivity compared to RP-HPLC and is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient ionization. nih.gov

Table 2: Principles of HILIC for Amino Acid Separation This table outlines the fundamental principles of HILIC as applied to the analysis of polar analytes like amino acids.

| Feature | Principle in HILIC |

| Stationary Phase | Polar (e.g., bare silica, amide-bonded) mdpi.com |

| Mobile Phase | High percentage of organic solvent (e.g., >70% acetonitrile) with an aqueous buffer thermofisher.com |

| Retention Mechanism | Analyte partitions into a water-rich layer on the stationary phase surface. Retention increases with analyte polarity. youtube.com |

| Elution Order | Less polar compounds elute first, followed by more polar compounds. |

| Key Advantage | Enhanced retention of very polar compounds without the need for ion-pairing agents. thermofisher.com |

Ion-exchange chromatography (IEC) separates molecules based on their net charge. nih.gov Cation exchange chromatography, specifically, uses a negatively charged stationary phase to retain positively charged analytes (cations). uni-onward.com.tw Amino acids are amphoteric molecules, meaning their charge state is dependent on the pH of the solution. researchgate.net At a pH below its isoelectric point (pI), an amino acid like homotryptophan will carry a net positive charge and can bind to a cation exchange column. researchgate.netresearchgate.net Elution can be achieved by increasing the salt concentration or the pH of the mobile phase, which disrupts the electrostatic interaction between the analyte and the stationary phase. uni-onward.com.tw This technique is robust and has been used for the determination of tryptophan in protein hydrolysates. researchgate.net For the separation of D,L-enantiomers, chiral ligand-exchange chromatography, a subset of IEC, can be employed where a chiral ligand-metal complex in the mobile phase forms diastereomeric complexes with the enantiomers, which can then be resolved on a conventional column. nih.gov

Table 3: Cation Exchange Chromatography for Amino Acid Analysis This table summarizes the conditions for cation exchange chromatography based on established methods for tryptophan.

| Parameter | Description | Typical Conditions | Reference |

| Stationary Phase | Strong or weak cation exchanger (negatively charged) | Sulfonated polystyrene-divinylbenzene resin (e.g., HZ-001, Beckman PA-35) | researchgate.net, researchgate.net |

| Sample Loading pH | Below the analyte's isoelectric point (pI) | pH 4.25 for tryptophan to ensure positive charge | researchgate.net |

| Elution | Increasing ionic strength or pH | Sodium citrate (B86180) buffer (pH 5.4) or aqueous ammonia (B1221849) (2.0 M) | researchgate.net, researchgate.net |

| Detection | Post-column derivatization (e.g., with ninhydrin) or UV | UV detection | researchgate.net, researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of small molecules in biological samples, a field known as metabolomics. nih.govyoutube.com For non-volatile compounds like amino acids, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov This typically involves the silylation of acidic protons, for example, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The derivatized analytes are then separated based on their boiling points and interactions with the GC column's stationary phase. nih.gov The mass spectrometer fragments the eluted compounds and detects the resulting ions, providing both high sensitivity and structural information for identification. nih.gov In a metabolomic context, GC-MS can be used in an untargeted fashion to generate a metabolic fingerprint of a sample or in a targeted manner to quantify specific compounds like homotryptophan against an internal standard. youtube.com

Table 4: General Workflow for GC-MS based Metabolomic Analysis of Amino Acids This table outlines a typical workflow for analyzing amino acids as part of a metabolomics study.

| Step | Description | Example | Reference |

| 1. Sample Preparation | Extraction of metabolites from the biological matrix. | Protein precipitation followed by solid-phase extraction (SPE). | nih.gov |

| 2. Derivatization | Chemical modification to increase volatility. | Two-step derivatization with methoxyamine hydrochloride followed by silylation (e.g., MSTFA). | youtube.com |

| 3. GC Separation | Separation of derivatized analytes. | Column: 5%-phenyl-95%-dimethylpolysiloxane. Temperature gradient program. | hmdb.ca |

| 4. MS Detection | Ionization, fragmentation, and detection of analytes. | Electron Ionization (EI) source. Data acquisition in full scan or Multiple Reaction Monitoring (MRM) mode. | nih.gov |

| 5. Data Analysis | Peak identification and quantification. | Comparison of mass spectra and retention indices to spectral libraries (e.g., Golm Metabolome Database). | hmdb.ca |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. chromatographyonline.com SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations in the pharmaceutical industry. selvita.comeuropeanpharmaceuticalreview.com The technique combines some of the best features of gas and liquid chromatography. The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster separations without a significant loss of efficiency compared to HPLC. chromatographyonline.com For chiral separations, SFC is almost always used with a chiral stationary phase (CSP). researchgate.net The addition of a small amount of a polar organic solvent (modifier), such as methanol or ethanol, is common to modulate the retention and selectivity of analytes. chromatographyonline.com SFC is considered a "green" technology due to the reduced consumption of toxic organic solvents. selvita.com Its high speed and efficiency make it suitable for high-throughput screening of chiral compounds like this compound. chromatographyonline.com

Table 5: Advantages of SFC for Chiral Separations This table highlights the key benefits of using SFC for the analysis of enantiomers.

| Advantage | Description | Reference |

| Speed | Lower mobile phase viscosity allows for higher flow rates, leading to significantly shorter analysis times (often 3 to 5 times faster than LC). | chromatographyonline.com, chromatographyonline.com |

| Efficiency | High diffusivity of solutes in the supercritical mobile phase leads to efficient mass transfer and high-resolution separations. | selvita.com |

| Green Chemistry | Primarily uses non-toxic, non-flammable CO₂ as the mobile phase, drastically reducing organic solvent consumption and waste. | selvita.com |

| Versatility | Compatible with a wide range of chiral stationary phases and modifiers, offering complementary selectivity to HPLC. | europeanpharmaceuticalreview.com |

| Cost-Effective | Reduced solvent purchase and disposal costs, along with higher throughput, contribute to lower operational expenses. | chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC)

Electrophoretic Methods

Electrophoretic methods are powerful for separating chiral compounds like the D- and L-enantiomers of homotryptophan. These techniques rely on the differential migration of charged species within an electric field.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a highly efficient analytical technique used for the separation of a wide array of molecules, including the enantiomers of amino acids like tryptophan and its analogs. analyticaltoxicology.com The separation in CE is based on the differential migration velocities of ionic species in an electric field, a process influenced by the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary. analyticaltoxicology.combrjac.com.br For chiral separations, a chiral selector is added to the background electrolyte (BGE). springernature.com

The enantiomeric resolution of D,L-tryptophan, a close analog of this compound, has been successfully achieved using cyclodextrins (CDs) as chiral selectors. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides that can form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and thus enabling their separation. mdpi.com Studies have shown that the type of cyclodextrin (B1172386) is critical for chiral discrimination; for instance, α-cyclodextrin has been effective in separating tryptophan enantiomers, while β-CD and γ-CD, having larger cavities, were less successful. researchgate.net The separation efficiency is influenced by several factors, including the concentration of the chiral selector, the pH of the buffer, and the applied voltage. nih.govresearchgate.net For example, a baseline separation of tryptophan enantiomers was achieved with α-cyclodextrin at specific concentrations. nih.govresearchgate.net

| Parameter | Condition | Source |

| Technique | Capillary Zone Electrophoresis (CZE) | brjac.com.br |

| Chiral Selector | Cyclodextrins (e.g., α-cyclodextrin, β-cyclodextrin) | nih.govnih.govresearchgate.net |

| Principle | Formation of transient diastereomeric complexes between the chiral selector and enantiomers, resulting in different electrophoretic mobilities. | mdpi.com |

| Key Factors | Selector type and concentration, buffer pH, applied voltage. | nih.govresearchgate.net |

| Example BGE | 15 mm sodium tetraborate, 5 mm β-CD, 4 mm chiral ionic liquid (pH 9.5) | nih.gov |

| Applied Voltage | 10-27 kV | brjac.com.brnih.gov |

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a variation of CE that allows for the separation of both neutral and charged analytes. nih.gov This is accomplished by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). nih.govnih.gov These micelles act as a pseudostationary phase, and separation is achieved based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov

MEKC has been employed for the separation of L-tryptophan and its metabolites. nih.gov In a typical MEKC setup, a buffer like sodium phosphate (B84403) containing SDS is used. nih.gov The addition of organic modifiers, such as methanol, can further optimize the separation. nih.gov For chiral separations within MEKC, chiral surfactants or the addition of chiral selectors like cyclodextrins to the micellar solution can be utilized. springernature.com This combination, known as cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), creates two potential pseudostationary phases (micelles and cyclodextrins), offering another dimension of selectivity for resolving complex mixtures and enantiomers. nih.gov

| Parameter | Description | Source |

| Principle | A hybrid of electrophoresis and chromatography where separation is based on partitioning between an aqueous phase and a micellar pseudostationary phase. | nih.gov |

| Surfactant | Sodium Dodecyl Sulfate (SDS) is commonly used to form micelles. | nih.gov |

| Buffer | Phosphate or borate (B1201080) buffers are frequently used. | nih.gov |

| Application | Separation of neutral and charged analytes, including tryptophan and its metabolites. | nih.gov |

| Modifiers | Organic solvents (e.g., methanol) and cyclodextrins can be added to improve resolution and enable chiral separations (CD-MEKC). | springernature.comnih.govnih.gov |

Detection and Quantification Methods

Following separation, sensitive and accurate detection methods are required for the quantification of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC) or CE, is a powerful tool for the analysis of tryptophan and its metabolites due to its high sensitivity and selectivity. nih.govmdpi.com The technique measures the mass-to-charge ratio of ions, allowing for precise identification and quantification. High-Resolution Mass Spectrometry (HRMS) provides even greater mass accuracy, which aids in the confident identification of analytes in complex biological matrices. rsc.orgnih.gov

For the analysis of tryptophan analogs, electrospray ionization (ESI) in positive mode is commonly used. mdpi.com LC-MS/MS methods, often using a triple quadrupole mass spectrometer, are developed for robust quantification. mdpi.com These methods can simultaneously measure tryptophan and its various metabolites. mdpi.comrsc.org The development of such methods involves optimizing parameters like cone voltage and selecting specific precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure specificity. nih.govmdpi.com The use of stable isotope-labeled internal standards, such as Tryptophan-d5, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. mdpi.com

| Technique | Details | Source |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultrahigh-performance liquid chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS). | mdpi.comrsc.org |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode (ESI+). | mdpi.com |

| Mass Analyzer | Triple Quadrupole, Orbitrap. | nih.govmdpi.comrsc.org |

| Key Advantages | High sensitivity, high selectivity, ability to analyze complex matrices, and accurate mass measurements with HRMS. | rsc.orgnih.gov |

| Quantification | Use of stable isotope-labeled internal standards for accuracy. | mdpi.com |

| LLOQ | Limits of quantification can be in the low nanomolar (nM) to micromolar (µM) range depending on the analyte and matrix. mdpi.comnih.gov | mdpi.comnih.gov |

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is a common method used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of tryptophan and its analogs. researchgate.net This detection method is based on the principle that molecules containing chromophores, such as the indole (B1671886) ring in homotryptophan, absorb light in the UV-visible spectrum. researchgate.net

The indole moiety of tryptophan gives it a characteristic absorbance maximum at approximately 280 nm, which is typically the wavelength used for its detection. researchgate.net HPLC-UV methods have been validated for the analysis of tryptophan, demonstrating good linearity and precision. nih.gov While not as sensitive or selective as MS or fluorescence detection, UV detection is robust, cost-effective, and suitable for analyzing samples where the concentration of the analyte is sufficiently high. nih.gov The stability of tryptophan in aqueous solutions under different temperatures has been successfully monitored using HPLC with a UV detector. researchgate.net

| Parameter | Details | Source |

| Principle | Measures the absorbance of UV light by the analyte's chromophore (indole ring). | researchgate.net |

| Coupled Technique | High-Performance Liquid Chromatography (HPLC). | researchgate.netnih.gov |

| Detection Wavelength | Typically around 280 nm for tryptophan and its analogs. | researchgate.net |

| Advantages | Robust, simple, cost-effective. | nih.gov |

| Limitations | Lower sensitivity and selectivity compared to MS or FLD. | nih.gov |

Fluorescence Detection (FLD)

Fluorescence Detection (FLD) is an exceptionally sensitive method for analyzing compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. nih.gov Tryptophan and its analog, homotryptophan, are intrinsically fluorescent due to the indole ring, making FLD a highly suitable detection method. nih.govmdpi.com The photophysical properties of tryptophan are highly sensitive to its local environment. nih.gov

The native fluorescence of tryptophan can be utilized for its detection when coupled with HPLC or CE. nih.govillinois.edu For tryptophan, excitation is often performed around 270-280 nm, with emission measured around 350 nm. nih.gov This method offers very low detection limits, often in the picomolar to femtomolar range. nih.govnih.gov The sensitivity can be further enhanced through pre-column derivatization with fluorescent labeling reagents. researchgate.net For instance, derivatization can create highly fluorescent products that are then separated and detected, allowing for the sensitive analysis of enantiomers in biological samples like plasma. researchgate.net The high sensitivity of FLD makes it a preferred alternative to LC-MS for certain routine screening applications. nih.gov

| Parameter | Details | Source |

| Principle | Detection of light emitted from the analyte after excitation at a specific wavelength. Tryptophan's indole ring provides intrinsic fluorescence. | nih.govmdpi.com |

| Coupled Techniques | HPLC, UPLC, CE. | nih.govnih.govillinois.edu |

| Wavelengths (Native) | Excitation: ~270-280 nm; Emission: ~350 nm. | nih.gov |

| Advantages | Very high sensitivity and selectivity. | nih.govnih.gov |

| Detection Limits | Can reach the femtomole (fmol) level. | nih.gov |

| Enhancement | Pre-column derivatization with fluorescent reagents can increase sensitivity and allow for chiral analysis. | researchgate.net |

Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is a powerful technique used with High-Performance Liquid Chromatography (HPLC) for the analysis of compounds that lack a UV-absorbing chromophore, making it highly suitable for amino acids like homotryptophan. lcms.czwikipedia.org The detector provides near-universal response for any non-volatile and many semi-volatile analytes. lcms.czwikipedia.org The principle of CAD involves three main steps: nebulization of the HPLC eluent into an aerosol, drying of the aerosol droplets to form analyte particles, and charging of these particles before detection by an electrometer. chromatographyonline.comthermofisher.com The resulting signal is directly proportional to the mass of the analyte. thermofisher.com

CAD offers a robust alternative to traditional amino acid analysis methods that often require derivatization. lcms.cz This simplifies the analytical process and allows for the simultaneous measurement of impurities that might not react with derivatizing agents. lcms.cz The detector's response is independent of the analyte's chemical properties, providing consistent and sensitive detection, often in the low nanogram range. chromatographyonline.comthermofisher.com

The composition of the mobile phase is a critical factor in CAD performance. lcms.cz For hydrophilic compounds like amino acids, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of volatile ion-pairing agents like heptafluorobutyric acid (HFBA) and trifluoroacetic acid (TFA) in reversed-phase chromatography are employed to achieve retention and separation. lcms.czthermofisher.com HILIC methods, which use a high proportion of organic solvent, can lead to a greater detector response. lcms.cz It is essential that all mobile phase components are volatile to ensure efficient particle formation. lcms.czwikipedia.org While CAD response can be non-linear, a power function transformation can be applied to linearize the detector's output, improving quantitation and signal-to-noise ratios. thermofisher.com

Table 1: Typical HPLC-CAD Parameters for Amino Acid Analysis This table is interactive. You can sort and filter the data.

| Parameter | Value/Condition | Rationale/Effect | Source |

|---|---|---|---|

| Chromatography Mode | HILIC or Ion-Pairing | Enhances retention of polar analytes like amino acids. | lcms.cz |

| Mobile Phase | Must be volatile (e.g., containing ammonium (B1175870) formate, TFA, HFBA). | Essential for the CAD nebulization and drying process. | lcms.czwikipedia.orgthermofisher.com |

| Evaporation Temperature | e.g., 50 °C | Optimized to remove mobile phase without losing semi-volatile analytes. | lcms.cz |

| Power Function Value | User-defined (e.g., 1.0) | Corrects for non-linear response, improving linearity. | thermofisher.com |

| Sensitivity | Low nanogram on column | CAD is a mass-flow dependent device with high sensitivity. | thermofisher.comthermofisher.com |

| Linearity (R²) (HILIC) | ≥ 0.991 (10–80 ng) | Demonstrates good quantitative performance within a defined range. | lcms.cz |

| Linearity (R²) (Ion-Pairing) | ≥ 0.990 (15–120 ng) | Demonstrates good quantitative performance within a defined range. | lcms.cz |

Chiral Analysis and Enantiomeric Discrimination

The separation and quantification of individual enantiomers (D- and L-isomers) of chiral molecules like homotryptophan are of significant importance. While L-amino acids are predominant in nature, the presence and roles of D-amino acids are increasingly recognized in various biological systems. sigmaaldrich.com Therefore, analytical methods that can distinguish between these stereoisomers are essential. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for this purpose. sigmaaldrich.comnih.gov

Chiral Stationary Phases are the core of enantioselective chromatography, enabling the differential interaction with enantiomers and thus their separation. mdpi.com The development of novel CSPs has been a continuous focus to improve resolution, versatility, and efficiency. nih.gov Several major classes of CSPs have proven effective for the separation of underivatized amino acids and their derivatives.

Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, are particularly successful in separating the enantiomers of polar and ionic compounds like native amino acids. sigmaaldrich.commdpi.com They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, allowing for direct analysis without derivatization. sigmaaldrich.com The teicoplanin-based CSP, for instance, has been used to develop a single mobile phase system capable of resolving the majority of common amino acid enantiomers. sigmaaldrich.com These selectors work by forming transient diastereomeric complexes with the analyte enantiomers, with the stability of these complexes differing enough to allow for chromatographic separation.

Cinchona Alkaloid-Based Zwitterionic CSPs: These novel CSPs have demonstrated high efficiency in the enantiomeric separation of tryptophan derivatives. nih.gov For example, a zwitterionic CSP enabled the separation of various monosubstituted tryptophan derivatives using a mobile phase of methanol/water with formic acid and diethylamine (B46881) additives. nih.gov

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used CSPs due to their excellent chiral recognition abilities. nih.gov While challenging for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents, they are effective for derivatized versions. sigmaaldrich.com The chiral recognition mechanism relies on the formation of inclusion complexes and interactions like hydrogen bonding and dipole-dipole interactions within the helical polymer structure of the polysaccharide. nih.gov

Table 2: Comparison of Chiral Stationary Phases for Tryptophan and Derivative Enantioseparation This table is interactive. You can sort and filter the data.

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Application Example | Source |

|---|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin | LC-MS compatible (e.g., water/methanol with additives) | Direct separation of underivatized D/L-amino acids. | sigmaaldrich.com |

| Macrocyclic Glycopeptide | Vancomycin | Potassium dihydrogen phosphate/2-propanol | Chiral additive for D,L-tryptophan resolution. | mdpi.com |

| Cinchona Alkaloid Zwitterionic | CHIRALPAK® ZWIX(+) | Methanol/H₂O with formic acid & diethylamine | Enantiomeric separation of monosubstituted tryptophan derivatives. | nih.gov |

| Polysaccharide-Based | Amylose (AmyCoat-RP) | Ammonium acetate/methanol/acetonitrile | Separation of DL-leucine-DL-tryptophan dipeptide stereomers. | nih.gov |

While mass spectrometry (MS) is not inherently a chiral technique, its coupling with chiral separation methods, particularly liquid chromatography, is a powerful tool for the sensitive and selective determination of enantiomers. nih.gov The combination of a chiral column with tandem mass spectrometry (LC-MS/MS) allows for the accurate quantification of enantiomers even at very low concentrations in complex matrices. nih.govnih.gov

A highly selective two-dimensional LC-MS/MS (2D-LC-MS/MS) method has been developed for the determination of tryptophan enantiomers in biological samples. nih.gov This system uses a reversed-phase separation in the first dimension, followed by an enantioselective separation in the second dimension, with detection by a triple quadrupole mass spectrometer. nih.gov This approach provides exceptional selectivity and has been used to successfully determine urinary D-Tryptophan levels in mammals. nih.gov The use of multiple reaction monitoring (MRM) in MS detection enhances specificity and sensitivity, making it possible to identify and quantify trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov